N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
Description
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a 4-ethoxyphenylamino group at position 3 and a thiophene-2-sulfonamide moiety at position 2. Quinoxaline derivatives are known for their planar aromatic structure, enabling interactions with biological targets such as enzymes or receptors. The sulfonamide group introduces hydrogen-bonding capabilities, which may influence solubility and target binding.
Properties
IUPAC Name |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-27-15-11-9-14(10-12-15)21-19-20(23-17-7-4-3-6-16(17)22-19)24-29(25,26)18-8-5-13-28-18/h3-13H,2H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLYSHQTBIKJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities against many targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can result in various biological effects.
Biological Activity
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that integrates a quinoxaline moiety with a thiophene ring and a sulfonamide group. This structural combination suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.44 g/mol. The compound's structure includes:
- Quinoxaline core : Known for its role in kinase inhibition.
- Thiophene ring : Commonly associated with antimicrobial properties.
- Sulfonamide group : Frequently utilized in antibiotic compounds.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, the quinoxaline scaffold has been linked to the inhibition of kinases, which play crucial roles in cancer cell proliferation and survival. The thiophene moiety may also contribute to antimicrobial effects by disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Research indicates that compounds containing thiophene and sulfonamide groups exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against cell lines such as HL-60 and A431. Studies report that it demonstrates significant cytotoxicity with IC50 values below 10 μM, indicating strong potential for further development as an anticancer therapeutic . The mechanism involves apoptosis induction through mitochondrial pathways, likely due to its interaction with Bcl-2 family proteins .
Case Studies
- Anticancer Efficacy
-
Antimicrobial Testing
- In another investigation, the compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. This reinforces its potential application in treating bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-aminoquinoxalin-2-yl)sulfonamide | Contains an amino group on quinoxaline | Known as phosphatidylinositol 3-kinase inhibitors |
| 3-(4-methylphenyl)quinoxalin-2(1H)-one | Quinoxaline structure with a methyl-substituted phenyl | Anticancer properties |
| N-(3-(4-chloroanilino)quinoxalin-2-yl)thiophene | Quinoxaline core with chloro substitution | Antimicrobial activity |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonamide Derivatives
Substituent Effects on Bioactivity and Physicochemical Properties
Electronic and Lipophilic Profiles
- Target Compound vs. N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide : The 4-ethoxyphenyl group in the target compound is electron-donating, increasing lipophilicity compared to the nitroanilino group (electron-withdrawing) in the analog. This difference may enhance membrane permeability but reduce aqueous solubility. The nitro group in the analog could stabilize charge-transfer interactions with biological targets, whereas the ethoxy group may favor hydrophobic binding pockets.
- Target Compound vs. The acetamide group in the analog may participate in additional hydrogen bonding, a feature absent in the target compound.
Heterocyclic Core Variations
- Quinoxaline vs. Oxadiazole : The quinoxaline core in the target compound is planar and aromatic, favoring intercalation or π-π stacking with biomolecules.
Hydrogen Bonding and Conformational Stability
- Intramolecular Interactions : The N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide analog exhibits intramolecular N–H⋯O hydrogen bonds between the amine and nitro groups, stabilizing its conformation. The target compound’s sulfonamide group may form similar intermolecular hydrogen bonds, influencing crystal packing or solubility.
- Disordered Conformations : The disordered O4 atom in N-[4-({3-[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide highlights conformational flexibility, which could affect binding kinetics. The target compound’s ethoxy group may introduce rotational constraints, reducing disorder.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
